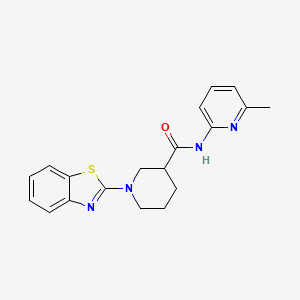![molecular formula C13H12F3N3O4S2 B7551644 N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7551644.png)
N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as "NTPB" and is a member of the sulfonamide family of compounds.
Mechanism of Action
The mechanism of action of NTPB involves the inhibition of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions. By inhibiting these enzymes, NTPB disrupts the normal physiological processes that they are involved in, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
NTPB has been found to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrases, anti-inflammatory properties, and the potential to inhibit tumor growth. Additionally, NTPB has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NTPB in lab experiments is its ability to selectively inhibit carbonic anhydrases, making it a valuable tool for studying the physiological processes that these enzymes are involved in. However, one of the limitations of using NTPB is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of NTPB. One potential direction is the development of more selective inhibitors of carbonic anhydrases, which could lead to the development of more effective treatments for diseases such as glaucoma and osteoporosis. Additionally, further research could be conducted to explore the potential of NTPB as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
NTPB can be synthesized through a multi-step synthetic process that involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 3-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final product.
Scientific Research Applications
NTPB has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrases, which are involved in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. NTPB has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(sulfamoylamino)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S2/c14-13(15,16)9-4-6-12(7-5-9)24(20,21)18-10-2-1-3-11(8-10)19-25(17,22)23/h1-8,18-19H,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUUVGJYDKLEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)pyrrolidine](/img/structure/B7551565.png)
![3-ethyl-2,4-dioxo-N-[1-(1-phenylethyl)pyrrolidin-3-yl]-1H-quinazoline-7-carboxamide](/img/structure/B7551575.png)
![(2-hydroxy-4-propan-2-ylphenyl)-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7551592.png)
![6-[3-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-oxopropyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551600.png)

![N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B7551611.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(pyrazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7551624.png)

![[1-(3,4-Dichlorobenzoyl)piperidin-3-yl]-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7551629.png)
![3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(5-methylfuran-2-yl)methyl]-N-propan-2-ylbenzamide](/img/structure/B7551643.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B7551652.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B7551660.png)
![N-[[4-(4-chlorophenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551666.png)
![Methyl 1-[3-(pyrimidin-2-ylsulfanylmethyl)-1-benzofuran-2-carbonyl]piperidine-4-carboxylate](/img/structure/B7551674.png)